molecular formula C13H17FO3 B8174870 3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid

3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid

Cat. No.: B8174870
M. Wt: 240.27 g/mol
InChI Key: SLOAMKLHFDXNJZ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C12H15FO3. This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylpropanoic acid moiety attached to a phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-isopropoxyphenylboronic acid.

    Coupling Reaction: The boronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable halide, such as 2-bromo-2-methylpropanoic acid, in the presence of a palladium catalyst and a base like potassium carbonate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Automation: Employing automated systems for reaction monitoring and control.

    Purification: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-isopropoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-isopropoxy-3-methylphenylboronic acid

Uniqueness

3-(2-Fluoro-5-isopropoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both a fluorine atom and an isopropoxy group on the phenyl ring, along with a methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-fluoro-5-propan-2-yloxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-8(2)17-11-4-5-12(14)10(7-11)6-9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOAMKLHFDXNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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